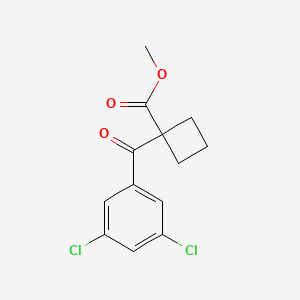

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

Description

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is a cyclobutane-based ester derivative featuring a 3,5-dichlorobenzoyl substituent.

Properties

Molecular Formula |

C13H12Cl2O3 |

|---|---|

Molecular Weight |

287.13 g/mol |

IUPAC Name |

methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H12Cl2O3/c1-18-12(17)13(3-2-4-13)11(16)8-5-9(14)7-10(15)6-8/h5-7H,2-4H2,1H3 |

InChI Key |

WLABULJMEKYNBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the 3,5-dichlorobenzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3,5-dichlorobenzoic acid and cyclobutane-1-carboxylic acid.

Reduction: Methyl 1-(3,5-dichlorobenzoyl)cyclobutanol.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations

- Methyl 1-(Methylamino)cyclobutane-1-carboxylate Hydrochloride This derivative replaces the 3,5-dichlorobenzoyl group with a methylamino substituent. It serves as a key intermediate in synthesizing spirocyclic compounds (e.g., Reference Example 107, EP 4 374 877 A2). LCMS data show an [M+H]+ peak at m/z 411, with an HPLC retention time of 1.18 minutes under SMD-TFA05 conditions . The absence of the dichlorobenzoyl group reduces molecular weight and alters polarity, as reflected in shorter retention times compared to bulkier analogs.

- Methyl 1-[[(E)-[2,3-Difluoro-4-(2-methoxyethyl(methyl)amino)ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate This analog includes a difluorophenyl group linked to a methoxyethyl(methyl)amino side chain. Its LCMS m/z is 618, and HPLC retention time is 1.16 minutes (SMD-TFA05) .

Ring Size Modifications

- Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride Replacing the cyclobutane ring with cyclopentane (Reference Example 87) reduces ring strain, which may improve synthetic yields or stability. However, larger rings can diminish electrophilic reactivity at the carbonyl group .

Functional Group Comparisons

- The iron(III) complex exhibits a binding affinity of -7.76 kcal/mol for ribonucleotide reductase, suggesting that halogen positioning (2,4- vs. 3,5-dichloro) influences biological activity, possibly due to steric or electronic effects on target interactions .

Physicochemical and Analytical Data

Table 1 summarizes key properties of selected analogs:

| Compound | Molecular Weight ([M+H]+) | HPLC Retention Time (min) | Key Substituents |

|---|---|---|---|

| Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride | 411 | 1.18 (SMD-TFA05) | Methylamino |

| Methyl 1-[[difluoro-methoxyethyl(methyl)amino]phenyl]cyclobutane-1-carboxylate | 618 | 1.16 (SMD-TFA05) | Difluorophenyl, methoxyethyl side chain |

| Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride | - | - | Cyclopentane, methylamino |

| Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron(III) complex | - | - | 2,4-Dichlorobenzoyl, thiourea, Fe(III) |

Note: Data for the target compound are inferred based on structural similarities. For instance, the 3,5-dichlorobenzoyl group would likely increase molecular weight compared to methylamino analogs, with HPLC retention times dependent on solvent conditions .

Biological Activity

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is a chemically intriguing compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring, a dichlorobenzoyl group, and a carboxylate ester functional group. Its molecular formula is , with a molecular weight of 287.1 g/mol. The compound is noted for its unique structural characteristics, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 2763759-60-8 |

| Molecular Formula | C13H12Cl2O3 |

| Molecular Weight | 287.1 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine. The process is carried out under anhydrous conditions to prevent hydrolysis. The intermediate formed is then esterified with methanol to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The dichlorobenzoyl group can engage with various enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways. The rigidity provided by the cyclobutane ring enhances binding affinity and specificity towards these targets .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing the dichlorobenzoyl moiety have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Additionally, studies have suggested that this compound could possess antimicrobial activity. Its structural components may interact with microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Anticancer Activity : A study published in Cancer Research examined the effects of dichlorobenzoyl derivatives on cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells treated with these compounds, suggesting potential therapeutic applications .

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of similar compounds against various bacterial strains. The findings demonstrated that certain derivatives exhibited notable inhibitory effects on pathogenic bacteria, indicating their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.